molecular formula C18H19F3N2O B13578412 N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide

N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide

Cat. No.: B13578412
M. Wt: 336.4 g/mol
InChI Key: JROHMIXUKIDNSI-UHFFFAOYSA-N
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Description

N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide typically involves a multi-step process. One common method includes the reaction of 4-(trifluoromethyl)benzoic acid with 4-[(dimethylamino)methyl]benzylamine under specific conditions to form the desired benzamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-methylbenzamide
  • N,N-dimethylbenzamide
  • 4-(trifluoromethyl)benzamide

Uniqueness

N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide stands out due to the presence of both the dimethylamino and trifluoromethyl groups. These functional groups confer unique properties, such as enhanced lipophilicity and electronic effects, which can influence the compound’s reactivity and biological activity.

Properties

Molecular Formula

C18H19F3N2O

Molecular Weight

336.4 g/mol

IUPAC Name

N-[[4-[(dimethylamino)methyl]phenyl]methyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C18H19F3N2O/c1-23(2)12-14-5-3-13(4-6-14)11-22-17(24)15-7-9-16(10-8-15)18(19,20)21/h3-10H,11-12H2,1-2H3,(H,22,24)

InChI Key

JROHMIXUKIDNSI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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